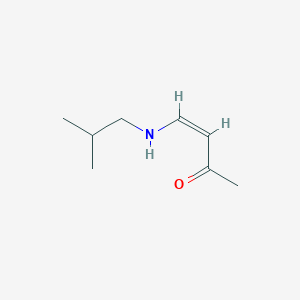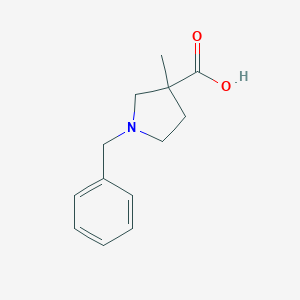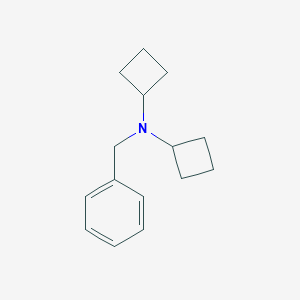![molecular formula C4H3N5O2 B068096 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 161155-36-8](/img/structure/B68096.png)
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole, also known as NDPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDPP is a heterocyclic compound that contains two nitrogen atoms and a pyrazole ring.
Wissenschaftliche Forschungsanwendungen
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has been extensively studied for its potential applications in various fields. In the field of materials science, 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has been used as a building block for the synthesis of novel materials with unique properties. 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has also been studied for its potential use as a fluorescent probe for biological imaging due to its high quantum yield and photostability.
In the field of medicinal chemistry, 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has been investigated for its potential use as an anticancer agent. Studies have shown that 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has also been shown to have antimicrobial activity against various bacterial strains.
Wirkmechanismus
The mechanism of action of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole is not fully understood. Studies have shown that 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole inhibits the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has also been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has been shown to have both biochemical and physiological effects. In cancer cells, 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole induces apoptosis by inhibiting the activity of topoisomerase IIα. 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has also been shown to have antimicrobial activity against various bacterial strains by disrupting the bacterial cell membrane. In addition, 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole is its high purity and yield, which makes it suitable for use in various lab experiments. 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole is also relatively easy to synthesize using the optimized method. However, one limitation of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole is its potential toxicity, which requires careful handling in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole. In the field of materials science, 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole can be used as a building block for the synthesis of novel materials with unique properties. In the field of medicinal chemistry, further studies can be done to optimize the structure of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole for its potential use as an anticancer agent. In addition, studies can be done to investigate the potential use of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole as an antimicrobial agent in the treatment of bacterial infections.
Synthesemethoden
The synthesis of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole involves the reaction of 3,5-dinitro-1,2,4-triazole with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole. This method has been optimized to produce high yields of 6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole with good purity.
Eigenschaften
CAS-Nummer |
161155-36-8 |
|---|---|
Produktname |
6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole |
Molekularformel |
C4H3N5O2 |
Molekulargewicht |
153.1 g/mol |
IUPAC-Name |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole |
InChI |
InChI=1S/C4H3N5O2/c10-9(11)4-3-2(6-8-4)1-5-7-3/h1H,(H,5,7)(H,6,8) |
InChI-Schlüssel |
RPAZGWLNBVGJCH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
SMILES |
C1=NNC2=C(NN=C21)[N+](=O)[O-] |
Kanonische SMILES |
C1=NNC2=C1NN=C2[N+](=O)[O-] |
Synonyme |
Pyrazolo[4,3-c]pyrazole, 1,4-dihydro-3-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)

![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)









